4-(Benzyloxy)-2-methylbenzoic acid

Descripción general

Descripción

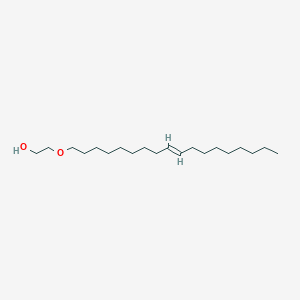

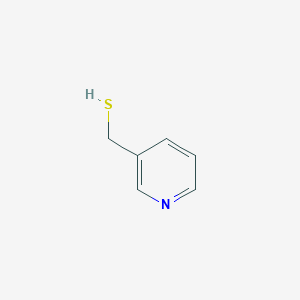

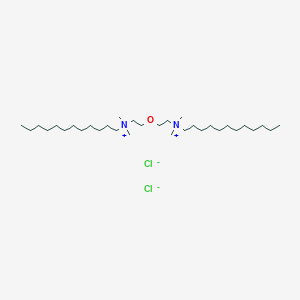

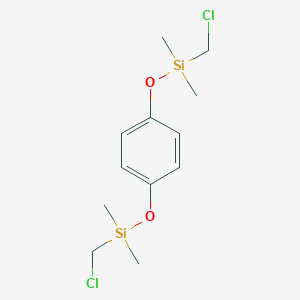

The compound of interest, 4-(Benzyloxy)-2-methylbenzoic acid, is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a benzene ring substituted with a benzyloxy group and a methyl group, alongside the carboxylic acid functional group. This compound is related to other benzoic acid derivatives that have been studied for various properties and applications in the field of organic chemistry.

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves condensation reactions or functional group transformations. For instance, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, a related compound, was achieved through a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Although the specific synthesis of 4-(Benzyloxy)-2-methylbenzoic acid is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of protective groups for the benzyloxy moiety and subsequent carboxylation reactions.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. For example, the crystal structures of certain benzyloxybenzoic acids were solved using X-ray powder diffraction data . These techniques allow for the determination of the molecular geometry, intermolecular interactions, and the confirmation of the synthesized structure.

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions, including electrochemical oxidation and complexation. Electrochemical studies, such as the oxidation of 3,4-dihydroxybenzoic acid to produce benzofuran derivatives, demonstrate the reactivity of the benzoic acid core under electrochemical conditions . Additionally, complexation studies with cyclodextrins have shown that benzoic acid derivatives can form host-guest complexes, which could be relevant for understanding the reactivity of 4-(Benzyloxy)-2-methylbenzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as solubility, can be influenced by the nature of the substituents on the benzene ring. The solubility of 2-(4-ethylbenzoyl)benzoic acid in various organic solvents has been measured, indicating that solubility increases with temperature . These properties are crucial for the practical applications of these compounds, such as in pharmaceutical formulations or as intermediates in organic synthesis.

Aplicaciones Científicas De Investigación

Occurrence, Fate, and Behavior in Aquatic Environments

- Parabens, including compounds structurally related to 4-(Benzyloxy)-2-methylbenzoic acid, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Despite efficient wastewater treatment processes that remove them, parabens persist at low concentrations in effluents and surface waters due to continuous introduction from consumer products. Their presence in aquatic environments raises concerns about their potential as weak endocrine disrupters, highlighting the need for further research on their environmental impact and degradation products, including halogenated by-products formed through reactions with chlorine (Haman, Dauchy, Rosin, & Munoz, 2015).

Analytical Methods for Antioxidant Activity Evaluation

- The study and evaluation of antioxidants, including derivatives of benzoic acid, are crucial in various fields such as food engineering and pharmaceuticals. Several methods, including the ORAC, HORAC, TRAP, and TOSC tests, have been developed to determine the antioxidant activity of compounds. These methods, based on chemical reactions and spectrophotometry, are essential for analyzing the kinetics or equilibrium states of antioxidant processes. Such assays have been applied successfully in the analysis of complex samples, providing insights into the antioxidant capacity of compounds like 4-(Benzyloxy)-2-methylbenzoic acid and its derivatives (Munteanu & Apetrei, 2021).

Degradation Processes and By-Products

- The stability and degradation pathways of pharmaceutical compounds are of significant interest. A study on nitisinone (NTBC), while not directly related to 4-(Benzyloxy)-2-methylbenzoic acid, sheds light on the importance of understanding the stability, degradation products, and environmental impact of such compounds. Nitisinone's stability studies highlight the need for in-depth investigation into the degradation processes of pharmaceuticals and their environmental and health implications (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Synthesis and Pharmacological Evaluation

- The development and synthesis of benzothiazole derivatives, including those related to 4-(Benzyloxy)-2-methylbenzoic acid, have been explored for their potential as chemotherapeutic agents. Benzothiazole compounds are known for their broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor effects. This versatility highlights the potential of structurally related compounds like 4-(Benzyloxy)-2-methylbenzoic acid in the field of drug development and the importance of continuing research into their therapeutic applications (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Safety And Hazards

Propiedades

IUPAC Name |

2-methyl-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKFWANCNDKESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611292 | |

| Record name | 4-(Benzyloxy)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-2-methylbenzoic acid | |

CAS RN |

17819-91-9 | |

| Record name | 4-(Benzyloxy)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.